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Compound of Interest

Compound Name:
4-Chloro-2-fluoro-3-

methoxybenzyl alcohol

CAS No.: 1323966-21-7

Cat. No.: B1455929

Get Quote

Molecular Weight, Synthesis, and Analytical
Profiling[1]
Executive Summary
4-Chloro-2-fluoro-3-methoxybenzyl alcohol (CAS: 1323966-21-7) is a trisubstituted benzene

derivative serving as a critical scaffold in Fragment-Based Drug Discovery (FBDD).[1] Its

specific substitution pattern—combining a lipophilic chlorine, a metabolic-blocking fluorine, and

an electron-donating methoxy group—makes it a high-value building block for modulating the

physicochemical properties (LogP, pKa) of kinase inhibitors and GPCR ligands.[1]

This guide focuses on the precise determination of its molecular weight (MW) as a function of

isotopic distribution and provides a robust protocol for its synthesis and validation.

Physicochemical Profiling
Accurate molecular weight determination is not merely a summation of atomic masses; in drug

development, it dictates stoichiometry for library synthesis and influences Ligand Efficiency
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(LE) metrics.[1]

2.1 Molecular Weight & Isotopic Distribution
The presence of Chlorine (Cl) introduces a significant isotopic signature that must be

accounted for in Mass Spectrometry (MS).[1]

Property Value Notes

Average Molecular Weight 190.60 g/mol
Used for molarity/stoichiometry

calculations.[1]

Monoisotopic Mass 190.020 g/mol

Based on

C,

H,

Cl,

F,

O.

Molecular Formula

C

H

ClFO

Heavy Atom Count (HAC) 12
Critical for Ligand Efficiency

(LE) calculation.[1]

Isotopic Pattern (M : M+2) 3 : 1

Due to natural abundance of

Cl (75%) and

Cl (25%).[1]

2.2 Structural Descriptors[1]
Fluorine (C2): Ortho-substitution relative to the alcohol induces a dipole effect, often lowering

the pKa of the hydroxyl group and influencing hydrogen bonding capability.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-methoxybenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-methoxybenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-methoxybenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-methoxybenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-methoxybenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-methoxybenzyl-alcohol
https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-2-methoxybenzyl-alcohol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1455929?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methoxy (C3): Provides a hydrogen bond acceptor vector.[1]

Chlorine (C4): Increases lipophilicity and blocks metabolic oxidation at the para-position

relative to the benzyl carbon.[1]

Synthesis Protocol
Objective: Synthesize 4-Chloro-2-fluoro-3-methoxybenzyl alcohol via the chemoselective

reduction of its carboxylic acid precursor.

Precursor: 4-Chloro-2-fluoro-3-methoxybenzoic acid (CAS: 1169870-80-7).[1][2] Reagent:

Borane-Tetrahydrofuran Complex (BH

[1]·THF).

3.1 Reaction Workflow (DOT Visualization)

Precursor:
4-Chloro-2-fluoro-3-methoxybenzoic Acid

(MW: 204.58)
Intermediate:

Trialkoxyboroxine Species

Reduction
(Electrophilic Attack)

Reagent:
BH3·THF (1.0 M)

0°C -> RT

Quench:
MeOH / HCl

Hydrolysis
Target:

4-Chloro-2-fluoro-3-methoxybenzyl Alcohol
(MW: 190.60)

Isolation

Click to download full resolution via product page

Figure 1: Chemoselective reduction pathway using Borane-THF to avoid defluorination or

dechlorination side reactions.[1]

3.2 Step-by-Step Methodology
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

Dissolution: Charge RBF with 4-Chloro-2-fluoro-3-methoxybenzoic acid (10.0 mmol, 2.05 g)

and anhydrous THF (50 mL). Cool to 0°C.[1]

Addition: Dropwise add BH

·THF (1.0 M solution, 15.0 mmol, 15 mL) over 20 minutes. Caution: Gas evolution (H
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).

Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC

(30% EtOAc/Hexanes) or LC-MS.[1]

Quench: Cool to 0°C. Slowly add Methanol (10 mL) to destroy excess borane. Follow with

1M HCl (20 mL) and stir for 30 mins to break boron complexes.

Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry

over Na

SO

, and concentrate in vacuo.

Purification: If necessary, purify via flash column chromatography (SiO

, Gradient: 0-40% EtOAc in Hexanes).

Analytical Validation
To certify the material for use in biological assays, the following analytical criteria must be met.

4.1 Mass Spectrometry (LC-MS)
Ionization Mode: ESI+ (Electrospray Ionization).[1]

Target Ion: [M-OH]

(Benzylic cation formation is common) or [M+Na]

.[1]

Acceptance Criteria:

Observe base peak at 190.0 (or adduct).[1]

Critical: Confirm the Chlorine isotope pattern. The peak at 192.0 (M+2) must be

approximately 33% the intensity of the base peak (190.0).[1]
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4.2 Proton NMR (

H NMR)
Solvent: DMSO-d

or CDCl

.[1]

Chemical Shift (

ppm)
Multiplicity Integration Assignment

7.10 - 7.30 Multiplet 2H
Aromatic Ring Protons

(H5, H6)

5.20 Triplet (br) 1H -OH (Hydroxyl)

4.55 Doublet 2H
Ar-CH

-O (Benzylic)

3.85 Singlet 3H
-OCH

(Methoxy)

Note: The benzylic protons often appear as a doublet due to coupling with the hydroxyl proton

in DMSO-d

.[1] In CDCl

(with D

O shake), they appear as a singlet.[1]

Application in Drug Discovery
This fragment is typically utilized in

reactions or Mitsunobu couplings to install the "head group" of a larger inhibitor.[1]

5.1 Ligand Efficiency (LE) Calculation
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When using this fragment, researchers must track the mass penalty.[1]

[1]

Contribution: This fragment adds 12 heavy atoms.[1]

Strategic Value: The Fluorine atom (MW ~19) adds minimal mass but blocks the chemically

reactive ortho-position, potentially increasing metabolic half-life (

) without significantly penalizing Ligand Efficiency.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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